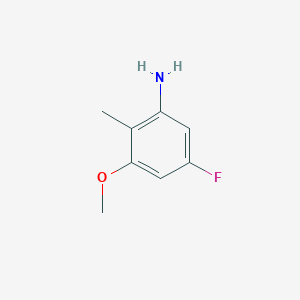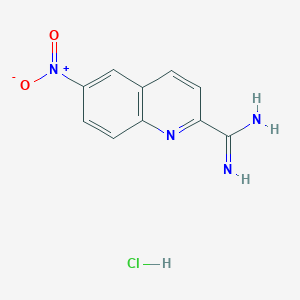
6-Nitroquinoline-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitroquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H9ClN4O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroquinoline-2-carboximidamide hydrochloride typically involves the nitration of quinoline derivatives followed by the introduction of the carboximidamide group. One common method involves the reaction of 6-nitroquinoline with cyanamide in the presence of hydrochloric acid to form the desired compound. The reaction conditions often include controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitroquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-aminoquinoline derivatives.
Reduction: Formation of various reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
6-Nitroquinoline-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-Nitroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, disrupting cellular processes and leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinoline-2-carboximidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- 4-Methoxypicolinimidamide hydrochloride
Uniqueness
6-Nitroquinoline-2-carboximidamide hydrochloride is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9ClN4O2 |
|---|---|
Poids moléculaire |
252.66 g/mol |
Nom IUPAC |
6-nitroquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8N4O2.ClH/c11-10(12)9-3-1-6-5-7(14(15)16)2-4-8(6)13-9;/h1-5H,(H3,11,12);1H |
Clé InChI |
CUIWFZRCQATBJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)C(=N)N)C=C1[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


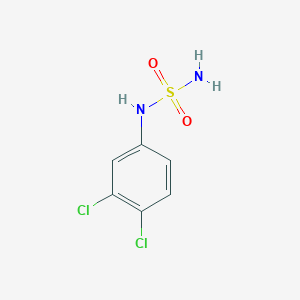
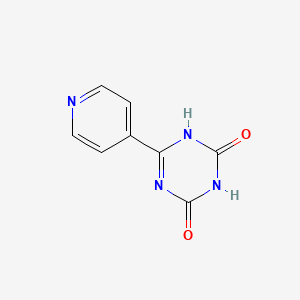
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
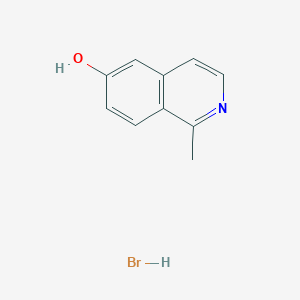
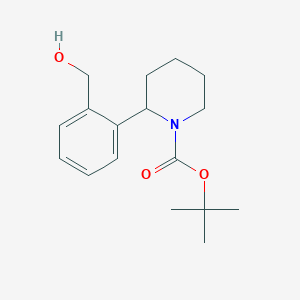
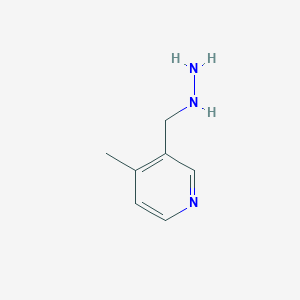
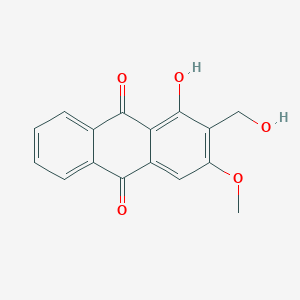


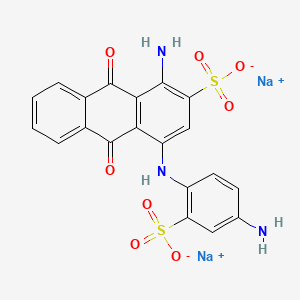
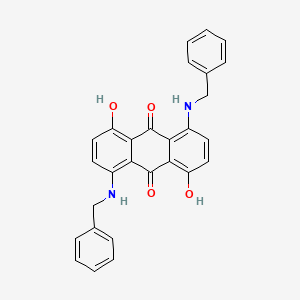
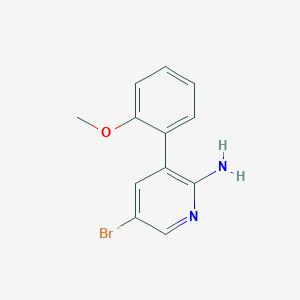
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
